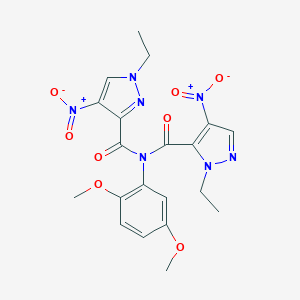![molecular formula C15H14Cl2N2O3 B455825 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzohydrazide CAS No. 438218-58-7](/img/structure/B455825.png)
3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzohydrazide is a chemical compound with the CAS Number: 438218-58-7. It has a molecular weight of 341.19 . The IUPAC name for this compound is 3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzohydrazide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14Cl2N2O3/c1-21-12-6-5-9(15(20)19-18)7-10(12)8-22-13-4-2-3-11(16)14(13)17/h2-7H,8,18H2,1H3,(H,19,20) . This code provides a specific string of characters that describes the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Sorption and Environmental Fate
Research on compounds such as 2,4-D and other phenoxy herbicides, which share a similar phenoxy group with your compound, focuses on their sorption behaviors, environmental fate, and biodegradation in aquatic and soil environments. Studies like those by Werner, Garratt, and Pigott (2012) provide insights into how these compounds interact with different components of the environment, such as soil organic matter and minerals (Werner, Garratt, & Pigott, 2012). This kind of research is crucial for understanding the environmental impact of chemical compounds and for developing strategies to mitigate their presence in ecosystems.
Wastewater Treatment and Pollution Control
The treatment of wastewater from industries that produce or use compounds like 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzohydrazide is a significant area of research. Studies investigate the efficiency of various treatment processes, including biological treatments and advanced oxidation processes, in removing these compounds from wastewater before it is released into the environment. Goodwin et al. (2018) discussed treatment options for reclaiming wastewater produced by the pesticide industry, highlighting the challenges of removing toxic pollutants (Goodwin, Carra, Campo, & Soares, 2018).
Toxicology and Environmental Health
The toxicological profile and environmental health implications of structurally related compounds, particularly their effects on aquatic life and potential for bioaccumulation, are also critical areas of study. For instance, the occurrence and toxicity of antimicrobial triclosan and its by-products in the environment have been extensively reviewed, providing a model for understanding the environmental behavior and impacts of similar compounds (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Antioxidant Activity and Pharmaceutical Implications
Compounds with methoxy and hydrazide functional groups are sometimes explored for their antioxidant properties and potential pharmaceutical applications. Research on the antioxidant activity of various compounds and their mechanisms can offer valuable insights into new therapeutic uses. For example, studies on vanillic acid, a compound with methoxy and benzoic acid functional groups, highlight its antioxidant, anti-inflammatory, and neuroprotective properties, suggesting potential pharmacological applications (Ingole et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-21-12-6-5-9(15(20)19-18)7-10(12)8-22-13-4-2-3-11(16)14(13)17/h2-7H,8,18H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERLJSXKGQPYMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN)COC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B455742.png)

![5-({2-nitro-4-methylphenoxy}methyl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B455744.png)

![2-cyano-3-(3-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B455750.png)
![Methyl 2-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B455752.png)

![5-methyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B455755.png)

![(2E)-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2,3-diphenylprop-2-enamide](/img/structure/B455757.png)
![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B455759.png)
![3-chloro-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B455761.png)

![N-methyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B455764.png)